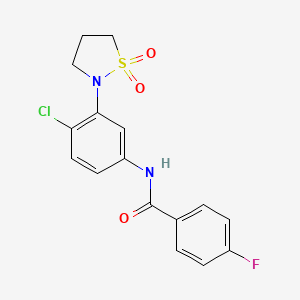
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C16H14ClFN2O3S and its molecular weight is 368.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluorobenzamide is a synthetic organic compound that belongs to the class of thiazolidine derivatives. Its unique structural features, including a chloro-substituted phenyl ring and a dioxidoisothiazolidin moiety, suggest potential biological activity. This article reviews the compound's biological properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical formula:
- Molecular Formula : C18H17ClF N3O4S
- Molecular Weight : Approximately 405.85 g/mol
The presence of functional groups such as the dioxidoisothiazolidin ring enhances its reactivity and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Isothiazolidinone Ring : This involves reacting suitable precursors with sulfur dioxide and an oxidizing agent.
- Chlorination : The intermediate is chlorinated using reagents like phosphorus pentachloride to introduce the chloro group.
- Amide Bond Formation : Coupling with 4-fluorobenzoic acid using coupling agents such as EDCI to form the final product.
Biological Activity
This compound has been studied for various biological activities, including:
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that structurally related thiazolidine derivatives can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest (e.g., G2/M phase arrest) .
Enzyme Inhibition
The compound may act as an enzyme inhibitor, modulating specific biological pathways. Preliminary studies suggest its potential to inhibit key metabolic enzymes, which could lead to therapeutic applications in treating metabolic disorders or cancers .
Antimicrobial Properties
Similar compounds have demonstrated antimicrobial activity against various bacterial strains. The presence of the dioxidoisothiazolidin moiety may enhance this activity by disrupting bacterial cell wall synthesis or function .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
| Study | Findings |
|---|---|
| Study 1 | Evaluated anticancer activity against MCF-7 and A549 cell lines; showed significant inhibition of cell growth. |
| Study 2 | Investigated enzyme inhibition; demonstrated potential as a selective inhibitor of key metabolic enzymes involved in cancer progression. |
| Study 3 | Assessed antimicrobial activity; revealed effectiveness against Gram-positive bacteria, suggesting potential use in antibiotic development. |
The mechanism by which this compound exerts its biological effects likely involves:
- Binding to Enzymatic Active Sites : The compound may bind to the active sites of enzymes, inhibiting their function.
- Modulation of Signaling Pathways : It may interfere with cellular signaling pathways critical for cancer cell survival and proliferation.
特性
IUPAC Name |
N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O3S/c17-14-7-6-13(10-15(14)20-8-1-9-24(20,22)23)19-16(21)11-2-4-12(18)5-3-11/h2-7,10H,1,8-9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGGCYUAQNFBGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














